1-(6-Fluoro-1,3-benzothiazol-2-yl)azetidine-3-carboxylic acid
Overview
Description
“1-(6-Fluoro-1,3-benzothiazol-2-yl)azetidine-3-carboxylic acid” is a chemical compound . It is a solid substance . The IUPAC name for this compound is 1-(4-fluoro-1,3-benzothiazol-2-yl)-3-azetidinecarboxylic acid .
Molecular Structure Analysis
The InChI code for this compound is 1S/C11H9FN2O2S/c12-7-2-1-3-8-9(7)13-11(17-8)14-4-6(5-14)10(15)16/h1-3,6H,4-5H2,(H,15,16) . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a structural diagram.
Physical And Chemical Properties Analysis
This compound has a molecular weight of 252.27 . It is a solid substance . More detailed physical and chemical properties are not available in the current resources.
Scientific Research Applications
1. Potential in S1P1 Receptor Agonism
1-(6-Fluoro-1,3-benzothiazol-2-yl)azetidine-3-carboxylic acid derivatives have been found to act as potent agonists of the S1P1 receptor. For example, the compound 1-(3-fluoro-4-(5-(2-fluorobenzyl)benzo[d]thiazol-2-yl)benzyl)azetidine-3-carboxylic acid demonstrated significant S1P1 agonism with minimal activity at S1P3, indicating its potential in targeted therapeutic applications (Lanman et al., 2011).
2. Synthesis and Pharmacological Evaluation
Various derivatives of 1-(6-Fluoro-1,3-benzothiazol-2-yl)azetidine-3-carboxylic acid have been synthesized and evaluated for their pharmacological properties. For instance, compounds synthesized through the condensation of 7-chloro-6-fluoro-2-aminobenzo(1,3)thiazole with different aromatic aldehydes showed potential for anti-inflammatory, analgesic, CNS depressant, and muscle relaxant activities (Gurupadayya et al., 2008).
3. Antimicrobial and Antifungal Activities
Research indicates that certain 1-(6-Fluoro-1,3-benzothiazol-2-yl)azetidine-3-carboxylic acid derivatives possess notable antibacterial and antifungal activities. For instance, a series of 1-[(1R)-1-(6-fluoro-1,3-benzothiazol-2-yl)ethyl]-3-substituted phenyl amides demonstrated comparable or slightly better activity than some medicinal standards against a variety of bacterial and fungal strains (Pejchal et al., 2015).
4. Anti-Mycobacterial Properties
Some synthesized fluorinated benzothiazolo imidazole compounds with 6-fluorobenzothiazole moiety have shown promising anti-microbial activity, suggesting their potential in treating mycobacterial infections (Sathe et al., 2011).
5. Antitumor Activity
Fluorinated 2-(4-aminophenyl)benzothiazoles, including derivatives of 1-(6-Fluoro-1,3-benzothiazol-2-yl)azetidine-3-carboxylic acid, have shown potent cytotoxic activities in vitro against certain human breast cancer cell lines, indicating their potential as antitumor agents (Hutchinson et al., 2001).
properties
IUPAC Name |
1-(6-fluoro-1,3-benzothiazol-2-yl)azetidine-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9FN2O2S/c12-7-1-2-8-9(3-7)17-11(13-8)14-4-6(5-14)10(15)16/h1-3,6H,4-5H2,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FLJYZJGYDCPZKT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C2=NC3=C(S2)C=C(C=C3)F)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9FN2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(6-Fluoro-1,3-benzothiazol-2-yl)azetidine-3-carboxylic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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